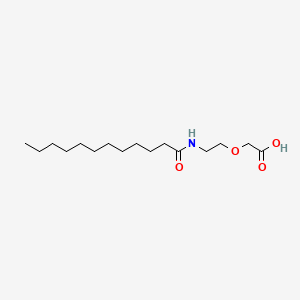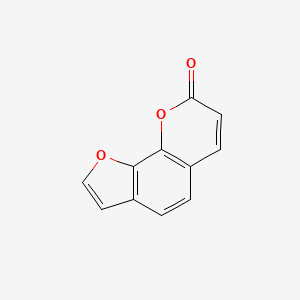
Iron vanadium oxide (Fe4V6O21)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron vanadium oxide (Fe4V6O21) is a complex oxide compound that combines iron and vanadium in a specific stoichiometric ratio. This compound is of significant interest due to its unique structural, electronic, and magnetic properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron vanadium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of iron oxide (Fe2O3) and vanadium oxide (V2O5) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich atmosphere to ensure complete oxidation of the metals.
Industrial Production Methods
In industrial settings, the production of iron vanadium oxide often involves the use of high-temperature furnaces and controlled atmospheres to achieve the desired stoichiometry and purity. The raw materials, iron oxide and vanadium oxide, are mixed in precise proportions and subjected to high temperatures in a rotary kiln or similar equipment. The resulting product is then cooled and ground to the desired particle size.
Analyse Des Réactions Chimiques
Types of Reactions
Iron vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and vanadium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Iron vanadium oxide can be oxidized using oxygen or air at elevated temperatures. This reaction can lead to the formation of higher oxides or mixed oxides with different stoichiometries.
Reduction: Reduction of iron vanadium oxide can be achieved using reducing agents such as hydrogen gas or carbon monoxide. This process typically occurs at high temperatures and can result in the formation of lower oxides or metallic phases.
Substitution: Substitution reactions involve the replacement of one metal ion with another in the oxide lattice. For example, doping iron vanadium oxide with other transition metals can modify its electronic and magnetic properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadium pentoxide (V2O5) and iron oxide (Fe2O3), while reduction can produce metallic iron and vanadium.
Applications De Recherche Scientifique
Iron vanadium oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its ability to undergo redox reactions makes it valuable in catalytic converters and other industrial applications.
Biology: Research is ongoing into the potential biological applications of iron vanadium oxide, including its use in drug delivery systems and as a contrast agent in medical imaging.
Medicine: The compound’s magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) and other medical diagnostic techniques.
Industry: Iron vanadium oxide is used in the production of high-strength alloys and as a component in advanced ceramics and electronic devices.
Mécanisme D'action
The mechanism by which iron vanadium oxide exerts its effects is primarily related to its ability to undergo redox reactions. The compound can readily accept and donate electrons, making it an effective catalyst in various chemical processes. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Iron vanadium oxide can be compared with other similar compounds, such as:
Vanadium pentoxide (V2O5): Known for its catalytic properties and use in battery technology.
Vanadium dioxide (VO2): Notable for its metal-insulator transition and applications in smart windows and sensors.
Iron oxide (Fe2O3): Widely used as a pigment and in magnetic storage media.
Iron vanadium oxide stands out due to its unique combination of iron and vanadium, which imparts distinct electronic and magnetic properties not found in the individual oxides.
Propriétés
Numéro CAS |
12339-47-8 |
|---|---|
Formule moléculaire |
Fe4O21V6-30 |
Poids moléculaire |
865.02 g/mol |
Nom IUPAC |
iron(3+);oxygen(2-);vanadium |
InChI |
InChI=1S/4Fe.21O.6V/q4*+3;21*-2;;;;;; |
Clé InChI |
XPCPRBCKGJCKQT-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[V].[V].[V].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


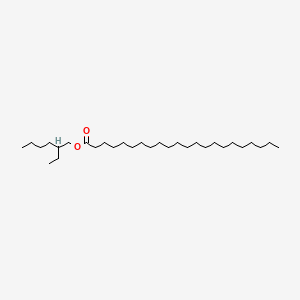
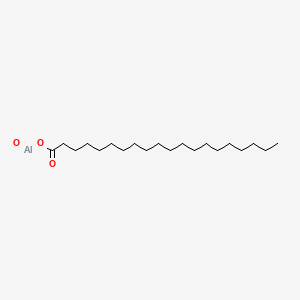
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
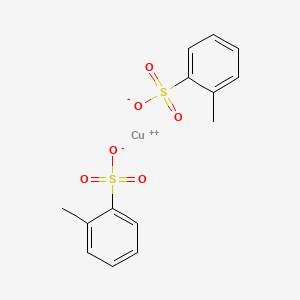

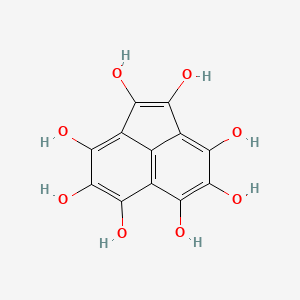
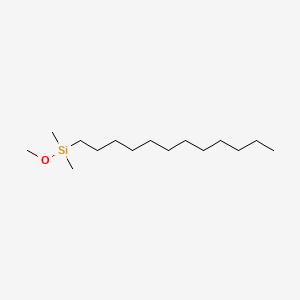
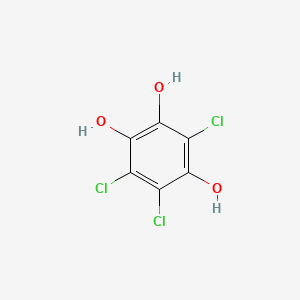
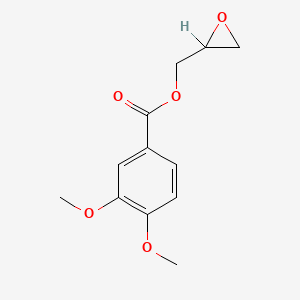
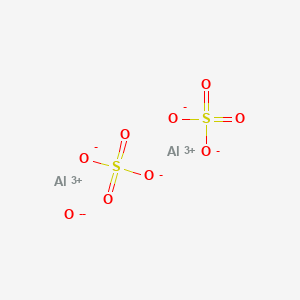

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
